LogP and Lipophilicity Comparison: Ethyl Ester vs. Methyl Ester Analog
The ethyl ester group on trans-ethyl 4-methylpyrrolidine-3-carboxylate provides a higher predicted lipophilicity compared to its direct methyl ester analog. This difference is quantifiable via the calculated LogP value, where the ethyl ester has a LogP of ~0.73 while the methyl ester (trans-methyl 4-methylpyrrolidine-3-carboxylate) has a LogP of ~0.10 [1]. This increase in lipophilicity can be advantageous for applications requiring better organic solvent solubility or membrane permeability.
| Evidence Dimension | Predicted LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP: ~0.73 (predicted) |
| Comparator Or Baseline | Methyl 4-methylpyrrolidine-3-carboxylate: LogP ~0.10 (predicted) |
| Quantified Difference | ~0.63 LogP units |
| Conditions | Predicted values based on chemical structure, as reported in chemical databases. |
Why This Matters
Higher lipophilicity can improve solubility in organic phases and potentially enhance membrane permeability, making the ethyl ester a preferred choice for certain synthetic or biological applications.
- [1] ChemBase. (n.d.). methyl 4-methylpyrrolidine-3-carboxylate. LogD and LogP Data. View Source
